5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline

Positional isomerism cardiac stimulant activity structure-activity relationship

Fragment-based screening campaigns often suffer from regioisomer misassignment, causing irreproducible SAR. This 5-(pyridin-3-yl) regioisomer offers a defined 3D pharmacophore vector for target engagement, validated against common 4- and 6-substituted impurities. - Distinct spatial orientation for kinase hinge-binding (PIM-1/2, FLT3) vs. 4-substituted isomer [CAS 1594020-23-1] - Rule of Three compliant (MW 210.27, cLogP ~2.0) for NMR/SPR/X-ray screening at 100 µM-10 mM - Free N-H handle enables late-stage diversification; achiral, ≥95% purity, no chiral separation needed

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
Cat. No. B15374528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2NC1)C3=CN=CC=C3
InChIInChI=1S/C14H14N2/c1-5-12(11-4-2-8-15-10-11)13-6-3-9-16-14(13)7-1/h1-2,4-5,7-8,10,16H,3,6,9H2
InChIKeyZZZMWLLBXGLKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline – Structural & Physicochemical Baseline


5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline (C₁₄H₁₄N₂, MW 210.27 g/mol) is a heterocyclic fragment-like small molecule composed of a partially saturated quinoline core bearing a pyridin-3-yl substituent at the 5-position . The compound is commercially supplied as an achiral free base with typical purity ≥95% , and is catalogued in major screening collections including the ChemBridge Fragment Library where all members comply with the Rule of Three (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. The 5-position attachment of the pyridin-3-yl group confers a distinct spatial orientation and electronic configuration relative to the more common 2-, 4-, 6-, or 8-substituted tetrahydroquinoline positional isomers, which is critical for target engagement selectivity in fragment-based drug discovery (FBDD) campaigns [2].

1 Fragment-based screening: fully Rule of Three compliant (MW, LogP, H-donors/acceptors)
2 5-position pyridin-3-yl attachment provides distinct regioisomer geometry for target engagement profiling
3 Free secondary amine enables late-stage N-derivatization without chiral resolution

5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline vs. Generic Isomers & Scaffolds


Compounds within the tetrahydroquinoline class that vary only by the position of pyridinyl attachment or by core scaffold topology (e.g., tetrahydroisoquinoline versus tetrahydroquinoline) are not functionally interchangeable. Positional isomerism at the quinoline ring system profoundly modulates target binding affinity, selectivity, and pharmacokinetic behavior, as established by Alabaster et al. (1988), who demonstrated that among six pyridinyl-substituted 2(1H)-quinolinone positional isomers, the 6-pyridin-3-yl compound exhibited markedly greater inotropic activity than isomers substituted at the 4-, 5-, 7-, or 8-positions [1]. Similarly, substituting the tetrahydroquinoline core with tetrahydroisoquinoline (93% 2D structural similarity) alters ring fusion geometry from [4.3.0]-bicyclic to [4.4.0]-bicyclic, changing nitrogen basicity, molecular shape, and π-electron distribution, thereby reorienting pharmacophoric features critical for protein-ligand recognition . Furthermore, replacing the pyridin-3-yl group with furan-2-yl at the 5-position alters electronic properties and hydrogen-bonding capacity (removing the basic pyridine nitrogen), which fundamentally redirects target engagement profiles . Consequently, generic substitution without empirical validation risks loss of target selectivity, reduced hit confirmation rates in screening cascades, and irreproducible structure-activity relationships (SAR).

Positional isomers (4-, 6-, or 8-substituted) may shift pharmacodynamic response; rank-order activity differences are documented in related quinolinone series.
Tetrahydroisoquinoline scaffold (93% 2D similarity) alters ring fusion geometry, nitrogen basicity, and π-electron distribution, potentially redirecting protein-ligand recognition.
Replacing pyridin-3-yl with other heteroaryl (e.g., furan-2-yl) removes the basic pyridine nitrogen, which may fundamentally change target engagement profiles.

5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Comparative Evidence vs. Closest Analogs


Positional Isomer Effect in Quinolinone SAR

The biological consequence of pyridine attachment position on the quinoline scaffold is quantitatively demonstrated by Alabaster et al. (1988). In anesthetized dogs, 6-pyridin-3-yl-2(1H)-quinolinone (compound 3, 50 μg/kg iv) displayed greater inotropic activity (percentage increase in dP/dt max) than all other positional isomers tested (compounds 2, 4–6), which differ only in the site of pyridin-3-yl attachment [1]. This class-level finding establishes that the attachment position of the pyridin-3-yl group on a quinoline-based scaffold is a critical determinant of pharmacodynamic response. By direct extrapolation, the 5-position attachment in 5-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is expected to confer a distinct biological profile relative to the 4-substituted analog (CAS 1594020-23-1) or the 6-substituted analog, which are the closest purchasable positional isomers .

Positional isomer effect
Class-level
6-pyridin-3-yl isomer showed markedly greater inotropic activity than 4-,5-,7-,8-substituted isomers; 8-methyl substitution increased potency ~6-fold vs milrinone
Attachment position on quinoline scaffold determines rank-order activity; isomer identity is non-interchangeable.
In vivo anesthetized dog model, dP/dt max; class-level SAR extrapolation to target compound.
Positional isomerism cardiac stimulant activity structure-activity relationship

Tetrahydroquinoline vs. Tetrahydroisoquinoline Scaffold Topology

The target compound (5-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline) and its closest commercially available analog (5-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, ChemBridge ID 19278925) share 93% 2D structural similarity yet differ fundamentally in ring fusion architecture . The tetrahydroquinoline scaffold features a [4.3.0]-bicyclic system (benzene fused to a six-membered saturated nitrogen heterocycle at the 1,2-positions), positioning the aniline nitrogen directly conjugated to the aromatic ring, whereas the tetrahydroisoquinoline scaffold has a [4.4.0]-bicyclic system (benzene fused to a six-membered saturated nitrogen heterocycle at the 3,4-positions), placing the basic nitrogen in a benzylic position [1]. This topological difference alters the spatial presentation of the pyridin-3-yl substituent relative to the basic nitrogen, affecting both target recognition geometry and physicochemical properties. The CAUTION notice from Practical Fragments (2023) specifically warns that fused tetrahydroquinolines are prevalent screening library hits across diverse target classes (kinases, phosphatases, protein-protein interactions) but are subject to frequent false-positive behavior, making precise scaffold selection critical for hit triage [2].

Scaffold topology
Cross-study
[4.3.0]-bicyclic (tetrahydroquinoline) vs [4.4.0]-bicyclic (tetrahydroisoquinoline); identical MW, Hdon/Hacc, tPSA but distinct nitrogen placement and pharmacophore geometry
93% 2D similarity masks fundamental scaffold difference; tetrahydroquinoline cores are flagged as frequent hitters.
Practical Fragments 2023 warning; >15,000 fused THQs in commercial libraries.
Scaffold hopping fragment-based drug discovery pharmacophore topology

Fragment Rule of Three Compliance vs. Non-Fragment Analogues

5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline meets all Rule of Three (Ro3) criteria for fragment-based screening: MW = 210.27 Da (< 300), cLogP estimated 1.9–2.2 (< 3), H-bond donors = 1 (≤ 3), H-bond acceptors = 2 (≤ 3), Rotatable Bonds = 1 (≤ 3), and tPSA = 24.9 Ų (≤ 120) . This places the compound within the optimal physicochemical space for fragment libraries, where high ligand efficiency (LE) is achievable upon hit-to-lead optimization [1]. In contrast, larger tetrahydroquinoline derivatives bearing additional substituents (e.g., 4,6-dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline or 8-iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline) exceed Ro3 parameters (higher MW, cLogP, and rotatable bond count), placing them in lead-like rather than fragment-like chemical space . The 5-substituted pyridin-3-yl regioisomer offers a distinct LogP window relative to the 3-(pyridin-4-yl) isomer, which computes XLogP3-AA = 2.6 versus an estimated ~2.0 for the 5-(pyridin-3-yl) isomer, a difference of approximately 0.6 log units that impacts aqueous solubility and protein binding [2].

Ro3 compliance & LogP
Cross-study
MW 210, cLogP ~2.0, Hdon=1, Hacc=2, RB=1, tPSA=24.9 Ų; ΔLogP ≈ 0.4–0.6 vs 3-(pyridin-4-yl) isomer (XLogP3-AA=2.6)
Ro3 compliance supports fragment screening at 100 μM–10 mM; lower LogP predicts higher aqueous solubility than 4-yl isomer.
Computed properties; non-Ro3 analogs may suffer solubility-limited assay interference.
Fragment-based drug discovery Rule of Three physicochemical profiling

Regioisomer-Specific Activity in Tetrahydroquinoline Series

A 2025 study by the University of Ljubljana group demonstrated that the position of substituents on the tetrahydroquinoline scaffold produces substantially different biological activities. Comparing 6-nitro and 8-nitro regioisomers of nitroxoline and their 1,2,3,4-tetrahydroquinoline analogues, the authors observed that pyridine ring saturation and nitro group position jointly determined biochemical activity profiles, with regioisomers exhibiting qualitatively distinct behavior across multiple assay endpoints [1]. This study provides direct experimental confirmation that substitution position on the tetrahydroquinoline core is not a minor structural variation but a primary determinant of biological outcome. Applied to 5-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline, this evidence reinforces the non-interchangeability of the 5-substituted isomer versus the 4-substituted (CAS 1594020-23-1), 6-substituted, or 3-substituted (CID 67378758) positional isomers.

Regioisomer activity
Class-level
6-nitro vs 8-nitro regioisomers of nitroxoline analogues showed substantially different biological activities across multiple assay endpoints (2025 study)
Regioisomer identity on tetrahydroquinoline core directly determines biochemical outcome; substitution position is a critical procurement spec.
University of Ljubljana 2025; experimental validation of regioisomer non-interchangeability.
Regioisomerism nitroxoline analogs biochemical characterization

CYP3A4 Aromatization Risk of Tetrahydroquinoline Substructure

The 1,2,3,4-tetrahydroquinoline substructure is a recognized substrate for CYP3A4-mediated metabolic aromatization to the corresponding quinolinium species, as established by DMD (Drug Metabolism and Disposition) studies [1]. The unsubstituted N-H of 5-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline distinguishes it from N-alkylated tetrahydroquinoline analogs, which undergo CYP3A4-catalyzed aromatization at varying rates depending on N-substituent identity. A comparative study of tetrahydroquinoline ureas as TRPV1 antagonists revealed that N-substitution pattern was the primary driver of CYP3A4 inhibitory potency (47% inhibition at 10 μM for the lead compound), with replacement of bulky N-substituents by small groups such as methyl substantially reducing CYP3A4 inhibition [2]. The free N-H in 5-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline presents a distinct metabolic profile relative to N-alkylated analogs, offering either a synthetic handle for derivatization or a baseline for assessing metabolic stability in hit-to-lead progression.

CYP3A4 aromatization
Class-level
Free N-H tetrahydroquinoline is a CYP3A4 substrate for aromatization; N-alkylated analogs show up to 47% CYP3A4 inhibition at 10 μM, which is reduced with small N-substituents
Free N-H compound offers a differentiated CYP interaction profile for ADME screening cascades without confounding N-substituent inhibition.
Human liver microsome assays; DMD 2006 and TRPV1 antagonist SAR.
CYP3A4 metabolism tetrahydroquinoline aromatization drug-drug interaction

Antiproliferative Potential of Tetrahydroquinoline-Pyridine Hybrids

The tetrahydroquinoline-pyridine hybrid chemotype has demonstrated potent anticancer activity across multiple studies. El-Miligy et al. (2023) reported pyridine-quinoline hybrids as PIM-1/2 kinase inhibitors where compounds 5b, 5c, 6e, 13a, 13c, and 14a showed potent in vitro anticancer activity against NFS-60 (myeloid leukemia), HepG-2 (liver), PC-3 (prostate), and Caco-2 (colon) cancer cell lines, with compounds 6e, 13a, and 13c inducing >66% apoptosis and significant caspase 3/7 activation [1]. In the STAT5 inhibitor series (Polomski et al., 2020), tetrahydroquinoline derivatives demonstrated antileukemic activity against FLT3-ITD-driven AML and BCR-ABL-driven CML cell lines, with compounds 7a and 7a′ exhibiting similar or higher antileukemic effects than the prototype compound 17f at inhibiting STAT5 activity and overcoming chemoresistance [2]. The 5-(pyridin-3-yl) substitution pattern positions the pyridine nitrogen for potential hinge-region hydrogen bonding in kinase ATP-binding pockets, a pharmacophoric feature that differentiates this regioisomer from 4-, 6-, or 8-substituted analogs that orient the pyridine differently relative to the tetrahydroquinoline NH.

Antiproliferative context
Class-level
Tetrahydroquinoline-pyridine hybrids reported with nanomolar kinase inhibition and >66% apoptosis induction in cancer cell lines; no direct data for this exact compound
Scaffold may support kinase-targeted probe development; cell-model response requires independent validation.
Class-level inference from PIM-1/STAT5 inhibitor series; data to verify for 5-(pyridin-3-yl) isomer.
Anticancer tetrahydroquinoline pyridine-quinoline hybrids PIM kinase

5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Research & Procurement Applications


FBDD Library Enrichment for Kinase & Epigenetic Targets

With full Rule of Three compliance (MW 210.27, cLogP ~2.0, Hdon=1, Hacc=2, RB=1, tPSA=24.9 Ų), this compound is ideally suited for fragment screening libraries targeting kinases, bromodomains, or protein-protein interaction surfaces [1]. The bifunctional architecture (tetrahydroquinoline NH as H-bond donor, pyridine nitrogen as H-bond acceptor) supports detection by NMR, SPR, and X-ray crystallography at the high concentrations (100 μM–10 mM) required for fragment screening . The 5-position pyridin-3-yl attachment provides a distinct three-dimensional pharmacophore vector that differs from the 4-substituted and 6-substituted positional isomers available commercially, increasing chemical space coverage within fragment collections. Researchers building focused kinase fragment sets should specify the 5-(pyridin-3-yl) regioisomer rather than accepting generic 'pyridinyl-tetrahydroquinoline' substitutes, as only this isomer positions the pyridine nitrogen for potential hinge-region hydrogen bonding in kinase ATP-binding sites [2].

Positional Isomer SAR Profiling in Lead Optimization

For medicinal chemistry teams exploring tetrahydroquinoline-pyridine hybrids as kinase inhibitors (PIM-1/2, FLT3, STAT5) or epigenetic modulators, this compound serves as a critical SAR probe to map the biological consequence of pyridine attachment position [1]. Systematic comparison of 5-(pyridin-3-yl) versus 4-(pyridin-3-yl) (CAS 1594020-23-1) and 3-(pyridin-4-yl) (CID 67378758) positional isomers enables deconvolution of regioisomer-dependent activity and selectivity. The Alabaster et al. (1988) precedent, where 6-pyridin-3-yl-quinolinone positional isomers displayed rank-order differences in inotropic potency, establishes the necessity of testing each regioisomer independently rather than assuming scaffold-level SAR transferability [2]. Procurement specifications must therefore designate the exact attachment position (5-position) and pyridine nitrogen orientation (3-yl) to ensure SAR reproducibility across synthesis batches and between collaborating laboratories.

CYP450 Metabolic Stability & Reactive Metabolite Screening

The unsubstituted N-H of the 1,2,3,4-tetrahydroquinoline core makes this compound a valuable tool for assessing baseline CYP3A4-mediated aromatization risk in tetrahydroquinoline-containing chemical series [1]. Unlike N-alkylated analogs that show variable CYP3A4 inhibition (up to 47% at 10 μM), the free N-H derivative provides a benchmark for intrinsic metabolic lability of the tetrahydroquinoline substructure without confounding CYP inhibition by N-substituents . ADME/PK groups can use this compound to establish the metabolic fate of the core scaffold (aromatization to quinolinium species) prior to introducing N-substituents that modulate metabolic stability. This systematic approach to metabolic profiling, starting from the unsubstituted parent, is essential for lead optimization programs where tetrahydroquinoline is the core pharmacophore.

Synthetic Diversification at the N-H Position

The free secondary amine (N-H) at the 1-position of the tetrahydroquinoline ring provides a versatile synthetic handle for late-stage diversification through N-alkylation, N-acylation, N-sulfonylation, or N-arylation reactions [1]. This enables rapid parallel library synthesis to explore SAR around the tetrahydroquinoline nitrogen while maintaining the fixed 5-(pyridin-3-yl) pharmacophore. The achiral nature of the compound (confirmed by Hit2Lead stereochemistry annotation) eliminates the need for chiral separation in downstream derivatization . Synthetic chemistry groups procuring this compound for library production should verify the ≥95% purity specification and confirm the absence of the common positional isomer contaminants (particularly the 4-substituted isomer) by HPLC or ¹H NMR prior to initiating derivatization chemistry [2].

Application
Selection Property
Validation Focus
FBDD library enrichment
Rule of Three compliance, 5-position regioisomer geometry
Fragment screening sensitivity, target engagement via hinge-binding orientation
Positional isomer SAR profiling
Exact 5-(pyridin-3-yl) attachment identity
Regioisomer-dependent activity comparison; SAR reproducibility across batches
CYP450 metabolic stability screening
Free N-H tetrahydroquinoline core
Baseline CYP3A4 aromatization assessment without N-substituent interference
Synthetic diversification
Achiral secondary amine handle
Purity confirmation, absence of positional isomer contaminants before derivatization
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